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Compound of Interest

Compound Name:
METHYL BENZIMIDAZOLE-5-

CARBOXYLATE

Cat. No.: B126991 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Carboxylate

Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure analysis of a substituted

derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-

carboxylate, due to the absence of publicly available crystallographic data for the parent

compound, methyl benzimidazole-5-carboxylate. The analysis of this derivative provides

valuable insights into the structural characteristics of this class of compounds.

Introduction
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core

of numerous pharmacologically active agents.[1][2] Their structural elucidation is paramount for

understanding structure-activity relationships and for the rational design of new therapeutic

molecules. This guide provides a detailed examination of the crystal structure of methyl 1-[(6-

methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a complex

derivative that offers significant insights into the conformational flexibility and intermolecular

interactions of the benzimidazole carboxylate system.
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The single-crystal X-ray diffraction analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-

yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals a twisted conformation. The

benzimidazole and pyrimidine ring systems are nearly perpendicular to each other, with a

dihedral angle of 84.11 (3)°.[3][4] This angular shape is a key feature of the molecule in the

solid state.[4]

Interestingly, the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial

disorder, indicating the presence of multiple, closely related conformations within the crystal

lattice.[3][4]

Crystallographic Data
The crystallographic data provides a quantitative description of the crystal lattice and the

arrangement of molecules within it.

Parameter Value Reference

Chemical Formula C₁₆H₁₆N₄O₃ [3][4]

Space Group P2₁/n [3][4]

Z (molecules per unit cell) 4 [3][4]

Dihedral Angle

(Benzimidazole-Pyrimidine)
84.11 (3)° [3][4]

Torsion Angle (C2—N1—C10

—C11)
-87.61 (6)° [4]

Intermolecular Interactions and Crystal Packing
The solid-state structure of the title compound is primarily governed by close packing forces,

with a calculated packing index of 73.8%, indicative of a dense arrangement.[4] A dominant

structural motif is the face-to-face π-stacking between the benzimidazole and pyrimidine

systems of adjacent molecules.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9912325/
https://journals.iucr.org/x/issues/2023/01/00/bt4130/bt4130.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Crystal Structure Analysis
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Caption: Experimental workflow for crystal structure analysis.
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Experimental Protocols
Synthesis
The title compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-

benzo[d]imidazole-7-carboxylate, was synthesized as a side product during the N-alkylation of

methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-

methylpyrimidine. The resulting isomeric mixture was separated by flash chromatography.[3]

Single-Crystal X-ray Diffraction
A suitable single crystal of the compound was selected and mounted for X-ray diffraction

analysis. Data were collected on a diffractometer, and the collected frames were processed to

yield the final reflection data.

Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares

on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

Visualization of Molecular Interactions
The following diagram illustrates the key intermolecular interactions that stabilize the crystal

packing of the title compound.
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Key Intermolecular Interactions
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Caption: Schematic of π-π stacking interactions.

Conclusion
The crystal structure analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-

benzo[d]imidazole-7-carboxylate provides a detailed three-dimensional understanding of a

complex benzimidazole derivative. The observed twisted conformation and the prevalence of

π-stacking interactions are critical features that influence its solid-state properties. This

information is invaluable for the design of new benzimidazole-based compounds with tailored

physicochemical and pharmacological profiles. The detailed experimental and analytical

workflow described herein serves as a robust guide for researchers in the field of structural

chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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